molecular formula C9H17NS B13014078 2-Thia-9-azaspiro[5.5]undecane

2-Thia-9-azaspiro[5.5]undecane

Cat. No.: B13014078
M. Wt: 171.31 g/mol
InChI Key: LQCWSLGNNYNHKY-UHFFFAOYSA-N
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Description

2-Thia-9-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature where a sulfur atom and a nitrogen atom are incorporated into a spirocyclic framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-9-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is more complex and expensive .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Prins cyclization reaction due to its efficiency and the ability to introduce various substituents at specific positions on the spiro ring .

Chemical Reactions Analysis

Types of Reactions

2-Thia-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

2-Thia-9-azaspiro[5.5]undecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thia-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thia-9-azaspiro[5.5]undecane is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

2-thia-9-azaspiro[5.5]undecane

InChI

InChI=1S/C9H17NS/c1-2-9(8-11-7-1)3-5-10-6-4-9/h10H,1-8H2

InChI Key

LQCWSLGNNYNHKY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)CSC1

Origin of Product

United States

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